Isotopic Purity and Mass Shift for LC-MS/MS Quantification vs. Unlabeled Analog
The deuterated compound contains three deuterium atoms at the terminal methyl position, resulting in a molecular mass of 390.40 g/mol compared to 387.38 g/mol for the non-deuterated version . This Δm = +3.02 Da ensures a baseline-resolved M+3 isotopic peak, exceeding the minimum M+3 separation required for stable isotope dilution LC-MS/MS assays to avoid ion suppression and ensure accurate quantitation [1][2]. The isotopic purity is specified as ≥98% by the manufacturer, ensuring minimal interference from unlabeled contaminant .
| Evidence Dimension | Molecular Mass and Isotopic Shift |
|---|---|
| Target Compound Data | 390.40 g/mol; Δm = +3.02 Da |
| Comparator Or Baseline | Non-deuterated analog (CAS 166948-47-6): 387.38 g/mol |
| Quantified Difference | Δm = 3.02 Da (M+3 separation) |
| Conditions | Calculated from molecular formula C21H16D3F2NO4 vs. C21H19F2NO4 |
Why This Matters
The M+3 mass difference is essential for resolving the internal standard from the analyte in LC-MS/MS, directly impacting quantification accuracy, precision, and compliance with bioanalytical method validation guidelines.
- [1] Sigma-Aldrich (Cerilliant). (2015). Stable-labeled internal standards, 9/15. CAP TODAY. View Source
- [2] Thermo Fisher Scientific. (n.d.). AI-64310-CRFT: Matrix Effects and Deuterated Internal Standards. View Source
